molecular formula C23H16BrF2N3O2 B4556022 6-bromo-N-[2-(difluoromethoxy)-4-methylphenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide

6-bromo-N-[2-(difluoromethoxy)-4-methylphenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide

Cat. No.: B4556022
M. Wt: 484.3 g/mol
InChI Key: LZAZWEGCPAVLRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-[2-(difluoromethoxy)-4-methylphenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C23H16BrF2N3O2 and its molecular weight is 484.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 483.03940 g/mol and the complexity rating of the compound is 613. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

For detailed information on the scientific research related to chemicals and compounds impacting health and the environment, here are some relevant studies:

  • Environmental Exposure to Organophosphorus and Pyrethroid Pesticides in South Australian Preschool Children : This study examines the extent of environmental exposure to neurotoxic insecticides in preschool children in South Australia. The research highlights the chronic exposure of children to these compounds and suggests that exposure to certain restricted-use chemicals, such as fenitrothion, is higher in periurban and rural children. It emphasizes the importance of understanding the exposure levels in the general population, especially young children, for developing public health policies regarding the regulation and use of these chemicals (Babina et al., 2012).

  • Persistent Organic Pollutants Including Polychlorinated and Polybrominated Dibenzo-p-dioxins and Dibenzofurans in Firefighters from Northern California : This research investigated the levels of various persistent organic pollutants in firefighters after a fire event in San Francisco, California. The study indicates that firefighters are exposed to significant levels of these contaminants, which have implications for their health given the elevated rates of cancers among firefighters. This study underscores the importance of monitoring such exposures in high-risk occupational groups (Shaw et al., 2013).

Properties

IUPAC Name

6-bromo-N-[2-(difluoromethoxy)-4-methylphenyl]-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrF2N3O2/c1-13-5-7-19(21(10-13)31-23(25)26)29-22(30)16-12-20(18-4-2-3-9-27-18)28-17-8-6-14(24)11-15(16)17/h2-12,23H,1H3,(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAZWEGCPAVLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=N4)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.